molecular formula C15H14ClF2N3O2S B11418299 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11418299
M. Wt: 373.8 g/mol
InChI Key: MRKMQTWPEFWGNI-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by:

  • A chlorine atom at position 5 of the pyrimidine ring.
  • A carboxamide group at position 4, linked to a 4-(difluoromethoxy)phenyl substituent.
  • A propylsulfanyl group at position 2.

The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy substituents, while the propylsulfanyl chain contributes to lipophilicity, influencing membrane permeability .

Properties

Molecular Formula

C15H14ClF2N3O2S

Molecular Weight

373.8 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H14ClF2N3O2S/c1-2-7-24-15-19-8-11(16)12(21-15)13(22)20-9-3-5-10(6-4-9)23-14(17)18/h3-6,8,14H,2,7H2,1H3,(H,20,22)

InChI Key

MRKMQTWPEFWGNI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves several steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoromethoxy Phenyl Group:

    Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added through thiolation reactions using propylthiol and appropriate catalysts.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H16ClF2N3O2S
  • Molecular Weight : 367.83 g/mol
  • IUPAC Name : 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Physical Properties

  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Stability : Stable under standard laboratory conditions; however, it should be stored away from light to prevent degradation.

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.

  • Cancer Treatment
    • Recent studies have indicated that this compound exhibits anti-cancer properties by inhibiting specific signaling pathways associated with tumor growth.
    • A patent (WO2013107291A1) describes its use in treating cancers characterized by mutations in the IDH1/2 genes, which are prevalent in certain types of gliomas and acute myeloid leukemia (AML) .
  • Infectious Diseases
    • The compound has shown promise in inhibiting the growth of various pathogens. Its mechanism involves disrupting metabolic pathways essential for pathogen survival, making it a candidate for further development as an antimicrobial agent.

Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that it effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics .

Data Table

Application AreaDescriptionFindings
Cancer TreatmentInhibits IDH1/2 mutant cancersSignificant reduction in tumor growth in vitro at low concentrations
Infectious DiseasesAntimicrobial activity against resistant bacteriaEffective inhibition of bacterial growth observed
Mechanism of ActionEnzyme inhibition and metabolic disruptionTargets critical kinases and metabolic pathways

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Core

The following compounds share the pyrimidine-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 5-Cl, 4-(difluoromethoxy)phenyl, 2-propylsulfanyl C₁₅H₁₃ClF₂N₃O₂S ~395.8 High lipophilicity (logP ~3.5), enhanced metabolic stability
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide (D054-0463) 5-Cl, 4-(difluoromethoxy)phenyl, 2-ethylsulfanyl C₁₄H₁₂ClF₂N₃O₂S ~371.8 Reduced lipophilicity (logP ~3.0) vs. propylsulfanyl; shorter chain improves solubility
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 4-(sulfamoylphenyl), 2-ethylsulfanyl, 2,6-dimethylpyrimidine C₁₉H₂₀ClN₅O₃S₂ ~481.0 Increased hydrogen-bonding capacity due to sulfamoyl group; potential kinase inhibition
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 5-Cl, 4-fluorobenzylsulfanyl, 4-sulfamoylphenethyl C₂₀H₁₇ClFN₃O₃S₂ ~473.9 Enhanced target affinity via sulfamoyl group; higher polarity (logP ~2.8)

Impact of Substituent Modifications

  • Sulfanyl Chain Length :

    • Propylsulfanyl (target compound) increases lipophilicity (logP +0.5 vs. ethylsulfanyl), favoring blood-brain barrier penetration but reducing aqueous solubility .
    • Ethylsulfanyl derivatives (e.g., D054-0463) exhibit better solubility, advantageous for oral bioavailability .
  • Aromatic Substituents :

    • Difluoromethoxy groups (target compound) resist oxidative metabolism compared to methoxy groups, prolonging half-life .
    • Sulfamoylphenyl groups (e.g., ) introduce hydrogen-bonding sites, enhancing target binding but increasing molecular weight and polarity .
  • Biological Activity :

    • Pyrimidine derivatives with sulfamoyl groups () show kinase inhibitory activity, while fluorinated benzylsulfanyl groups () may improve selectivity for cancer targets .
    • Antimicrobial activity is observed in pyrimidines with halogen and sulfanyl substituents , as seen in structurally related compounds .

Biological Activity

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chloro Group : Enhances biological activity through increased lipophilicity.
  • Difluoromethoxy Substituent : May contribute to the compound's binding affinity and selectivity.
  • Propylsulfanyl Moiety : Potentially influences metabolic stability and bioavailability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression and angiogenesis:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has shown potential in inhibiting RTK signaling pathways, which are crucial for tumor growth and metastasis. Specifically, it targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis .
  • Antitumor Activity : In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Efficacy

The following table summarizes the anticancer efficacy of this compound across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.0227Inhibition of VEGFR-2
CCRF-CEM (Leukemia)0.190Dual inhibition of DHFR and TS
MCF-7 (Breast Cancer)0.054Induction of apoptosis

*Data sourced from various studies focusing on pyrimidine derivatives and their biological activities .

Case Studies

  • Case Study 1: In Vivo Efficacy
    • In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential for therapeutic use in vivo.
  • Case Study 2: Mechanistic Insights
    • Molecular docking studies revealed that the compound binds effectively to the active site of VEGFR-2, leading to inhibition of downstream signaling pathways involved in angiogenesis and tumor growth.

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